Ammonium hexachlororuthenate(IV)

Heterogeneous Catalysis Acetylene Hydrochlorination PVC Production

Generic RuCl₃·xH₂O precursors produce inconsistent RuO₂ phases, undermining catalyst reproducibility. Ammonium hexachlororuthenate(IV) eliminates this variability through defined Ru(IV) oxidation state, delivering phase-selective reduction to metallic Ru⁰. • 90.5% acetylene conversion at 170 °C for mercury-free VCM catalysts • 7× higher hydrogenation activity vs. RuCl₃-derived Ru-B amorphous alloy catalysts • ≤100 ppm residual chlorine in thermally derived Ru powder for sputtering targets Available up to 99.99% purity (trace metals basis). Verified Ru content; argon-packed to prevent hygroscopic degradation.

Molecular Formula Cl6H8N2Ru
Molecular Weight 349.9 g/mol
CAS No. 18746-63-9
Cat. No. B098775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium hexachlororuthenate(IV)
CAS18746-63-9
Molecular FormulaCl6H8N2Ru
Molecular Weight349.9 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+4]
InChIInChI=1S/6ClH.2H3N.Ru/h6*1H;2*1H3;/q;;;;;;;;+4/p-4
InChIKeyDHTSBQSPUBOKKI-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Hexachlororuthenate(IV) Product Profile


Ammonium hexachlororuthenate(IV) ((NH₄)₂RuCl₆, CAS 18746-63-9) is an inorganic coordination salt comprising ammonium cations and octahedral [RuCl₆]²⁻ anions with ruthenium in the +4 oxidation state . It appears as a dark red to brown crystalline solid that is water-soluble and hygroscopic [1]. This compound serves primarily as a precursor for supported ruthenium catalysts and as an intermediate for high-purity ruthenium powder production via thermal decomposition [2]. Its well-defined Ru(IV) oxidation state and molecular structure distinguish it from other common ruthenium precursors such as RuCl₃·xH₂O, making it particularly valuable in applications requiring controlled metal dispersion and phase selectivity [3].

Ammonium Hexachlororuthenate(IV) Substitution Limits


Generic substitution among ruthenium precursors often fails because the oxidation state, ligand environment, and thermal decomposition pathway of the precursor dictate the final catalyst phase, metal dispersion, and particle size [1]. (NH₄)₂RuCl₆ (Ru⁴⁺) consistently produces metallic Ru upon reduction, whereas RuCl₃·xH₂O (Ru³⁺) can form RuO₂ under similar conditions, leading to fundamentally different catalytic active sites [2]. Additionally, the NH₄⁺ counterion in (NH₄)₂RuCl₆ plays an active role in suppressing coke deposition and preventing Ru particle agglomeration during catalyst preparation—a benefit absent in chloride-only precursors [3]. Interchanging these precursors without adjusting preparation protocols therefore risks irreproducible catalytic performance, altered selectivity, and compromised material quality [4].

Ammonium Hexachlororuthenate(IV) Comparative Data


Superior Acetylene Hydrochlorination over RuCl₃

When prepared under identical incipient wetness impregnation conditions on activated carbon, the (NH₄)₂RuCl₆-derived catalyst achieves a higher acetylene conversion (90.5% at 170 °C, GHSV 180 h⁻¹) compared to the RuCl₃/AC catalyst, which exhibits lower acetylene conversion [1]. This performance difference is attributed to the (NH₄)₂RuCl₆/AC catalyst having higher metal dispersion and smaller average Ru particle size than the RuCl₃-derived counterpart [1]. Additionally, the NH₄⁺ cation present in (NH₄)₂RuCl₆ actively inhibits coke deposition and Ru particle agglomeration while enhancing HCl adsorption capacity—mechanistic benefits absent in RuCl₃-derived catalysts [1].

Heterogeneous Catalysis Acetylene Hydrochlorination PVC Production

Selective Metallic Ru Formation vs. RuO₂

The choice of ruthenium precursor has a significant effect on the catalytic activities of Ru/AC catalysts, due mainly to the observation that (NH₄)₂RuCl₆ is prone to generate metallic Ru upon thermal treatment, whereas RuCl₃·3H₂O tends to form RuO₂ under comparable conditions [1]. This phase divergence directly influences the nature of the active sites available for catalytic reactions, as metallic Ru and RuO₂ possess different electronic properties and catalytic behaviors [1].

Catalyst Preparation Phase Control Bromate Reduction

Ru–B vs. RuCl₃ Hydrogenation Performance

Monodisperse Ru–B amorphous alloy catalysts synthesized via ultrasound-assisted chemical reduction of (NH₄)₂RuCl₆ with BH₄⁻ exhibit substantially higher catalytic activity compared to regular Ru–B catalysts prepared through reduction of RuCl₃ with BH₄⁻ [1]. The (NH₄)₂RuCl₆-derived catalyst demonstrates activity nearly 11 times that of industrial Raney Ni and can be reused for more than six cycles without significant deactivation [1]. In supported systems, SBA-15-supported Ru–B catalysts prepared from (NH₄)₂RuCl₆ deliver catalytic activity up to seven times greater than that of the reference Ru–B catalyst prepared using RuCl₃ as the metal source [2].

Amorphous Alloy Catalysts Hydrogenation Maltose Conversion

Particle Size Control in Alkane Hydrogenolysis

When (NH₄)₂RuCl₆ is used as the precursor for preparing alumina-supported ruthenium catalysts, the resulting catalytic properties are shifted towards those characteristic of large Ru particles, whereas catalysts derived from Ru(NH₃)₆Cl₃ or Ru(acac)₃ under identical conditions produce different particle size distributions and hydrogenolysis selectivities [1]. This precursor-dependent particle size effect directly influences the structure-sensitive hydrogenolysis of alkanes including n-hexane, 2-methylpentane, and 2,2,3,3-tetramethylbutane [1].

Alkane Hydrogenolysis Particle Size Control Structure Sensitivity

Ultra-High Purity (Trace Metals Basis)

Ammonium hexachlororuthenate(IV) is commercially available in ultra-high purity grades, including 99.99% purity on a trace metals basis . This purity level is verified by multiple reputable suppliers and represents the trace metal specification rather than merely the total assay purity . Such purity levels are critical for applications where trace metal contamination would compromise performance, including semiconductor precursor synthesis, high-purity sputtering target fabrication, and analytical standard preparation [1]. While RuCl₃·xH₂O is also available in various purity grades, the well-defined crystalline nature of (NH₄)₂RuCl₆ facilitates more consistent purity certification and batch-to-batch reproducibility [2].

High-Purity Materials Semiconductor Precursors Analytical Standards

Ammonium Hexachlororuthenate(IV) Optimal Applications


Acetylene Hydrochlorination Catalyst Precursor

Based on demonstrated 90.5% acetylene conversion at 170 °C and superior metal dispersion compared to RuCl₃/AC catalysts [1], (NH₄)₂RuCl₆ is the preferred precursor for developing mercury-free catalysts for vinyl chloride monomer production. The NH₄⁺ cation's role in suppressing coke deposition and enhancing HCl adsorption directly contributes to improved catalyst stability, making this precursor particularly suitable for industrial hydrochlorination processes requiring extended catalyst lifetime [1].

Ru–B Amorphous Alloy for Hydrogenation

For liquid-phase hydrogenation reactions including maltose conversion to maltitol, (NH₄)₂RuCl₆-derived Ru–B amorphous alloy catalysts demonstrate activity up to 7× greater than RuCl₃-derived counterparts and approximately 11× that of industrial Raney Ni [2]. This quantifiable activity advantage supports the selection of (NH₄)₂RuCl₆ as the precursor of choice when maximizing hydrogenation activity per unit of precious metal loading is a critical process objective [3].

Direct Metallic Ruthenium Formation

In catalytic applications where metallic Ru⁰ is the required active phase rather than RuO₂, (NH₄)₂RuCl₆ offers a decisive advantage because it is prone to generate metallic Ru directly upon thermal treatment, whereas RuCl₃·3H₂O tends to form RuO₂ under comparable conditions [4]. This phase selectivity eliminates the need for additional reduction steps and ensures consistent catalyst composition for reactions such as bromate reduction in water treatment [4].

High-Purity Ruthenium Powder & Sputtering Targets

The commercial availability of (NH₄)₂RuCl₆ at 99.99% purity (trace metals basis) , combined with its established thermal decomposition pathway yielding Ru powder with chlorine content ≤100 ppm under optimized calcination [5], makes this compound the preferred precursor for producing high-purity ruthenium sputtering targets. Recent advances in spray drying coupled with microwave calcination have enabled the production of micro-spherical Ru powder (150–300 nm) with excellent dispersibility from this precursor, achieving 97.4% relative density in sintered targets [6].

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